REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[NH:8][C:9]([CH:10]([NH2:11])[CH2:12][S:13][CH3:14])=[O:15])([CH3:5])([CH3:6])[CH3:7].[CH2:16]1[O:17][c:18]2[cH:19][c:20]([NH2:21])[cH:22][cH:23][c:24]2[O:25]1.[CH3:27][CH2:28][O:29][C:30](=[O:31])[CH3:32].[ClH:26]>>[CH2:16]1[O:17][c:18]2[cH:19][c:20]([NH2:21])[cH:22][cH:23][c:24]2[O:25]1.[ClH:26].[NH2:8][C:9]([CH:10]([NH2:11])[CH2:12][S:13][CH3:14])=[O:15]
|
Name
|
CSCC(N)C(=O)NC(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CSCC(N)C(=O)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc2c(c1)OCO2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc2c(c1)OCO2
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CSCC(N)C(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[NH:8][C:9]([CH:10]([NH2:11])[CH2:12][S:13][CH3:14])=[O:15])([CH3:5])([CH3:6])[CH3:7].[CH2:16]1[O:17][c:18]2[cH:19][c:20]([NH2:21])[cH:22][cH:23][c:24]2[O:25]1.[CH3:27][CH2:28][O:29][C:30](=[O:31])[CH3:32].[ClH:26]>>[CH2:16]1[O:17][c:18]2[cH:19][c:20]([NH2:21])[cH:22][cH:23][c:24]2[O:25]1.[ClH:26].[NH2:8][C:9]([CH:10]([NH2:11])[CH2:12][S:13][CH3:14])=[O:15]
|
Name
|
CSCC(N)C(=O)NC(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CSCC(N)C(=O)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc2c(c1)OCO2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc2c(c1)OCO2
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CSCC(N)C(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |